Pinometostat - 1380288-87-8

Pinometostat

Catalog Number: EVT-288129
CAS Number: 1380288-87-8
Molecular Formula: C30H42N8O3
Molecular Weight: 562.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pinometostat (EPZ-5676) is a first-in-class, small molecule inhibitor of the histone methyltransferase disruptor of telomeric silencing 1-like (DOT1L). [] It is classified as a S-Adenosyl Methionine (SAM) competitive inhibitor. [] Pinometostat plays a crucial role in scientific research as a tool to study DOT1L function and as a potential therapeutic agent for the treatment of leukemia, particularly those harboring rearrangements of the MLL gene. []

Mechanism of Action

Pinometostat exerts its biological activity by selectively inhibiting the enzymatic activity of DOT1L. [] DOT1L is a histone methyltransferase that catalyzes the methylation of histone H3 at lysine 79 (H3K79). This methylation event is associated with gene activation and is particularly important for the expression of genes involved in hematopoietic differentiation. []

In leukemia cells with MLL gene rearrangements (MLL-r), DOT1L is recruited to MLL fusion proteins, leading to aberrant H3K79 methylation and overexpression of leukemogenic genes, such as HOXA9 and MEIS1. [, ] Pinometostat, by inhibiting DOT1L, reduces H3K79 methylation levels, decreases MLL target gene expression, and induces selective leukemia cell death. [, , , ]

Applications
  • Preclinical Studies of Drug Combinations: Preclinical studies have explored the combination of Pinometostat with other anti-cancer agents, such as cytarabine, daunorubicin, trametinib (a MEK inhibitor), and azacitidine, to enhance its anti-leukemic efficacy. [, , , ]
  • Investigation of Mechanisms of Resistance: Studies using cell line models of acquired resistance to Pinometostat have shed light on potential mechanisms by which leukemia cells evade DOT1L inhibition. [, ] Understanding these mechanisms is crucial for developing strategies to overcome resistance and improve treatment outcomes.
  • Identification of Biomarkers for Response: Research efforts are focused on identifying biomarkers associated with response to Pinometostat treatment. [] This information can be used to predict which patients are most likely to benefit from Pinometostat therapy.
Future Directions
  • Development of More Effective DOT1L Inhibitors: There is a need to develop DOT1L inhibitors with improved pharmacokinetic properties, such as oral bioavailability and sustained target inhibition, to overcome the limitations of continuous intravenous infusion. []
  • Optimization of Combination Therapies: Further preclinical and clinical studies are needed to optimize combination therapies involving Pinometostat and other anti-cancer agents to enhance its efficacy and prevent the development of resistance. [, , , ]
  • Exploration of DOT1L Inhibition in Other Cancers: Recent studies have suggested that DOT1L may play a role in other cancer types besides leukemia, prompting further investigation of DOT1L inhibitors in a broader range of malignancies. [, ]
  • Understanding the Role of DOT1L in Normal Hematopoiesis: A deeper understanding of the role of DOT1L in normal hematopoiesis is critical for developing safer and more effective therapies targeting this enzyme. []

S-Adenosyl Methionine (SAM)

  • Compound Description: S-Adenosyl methionine (SAM) is a co-substrate for many methyltransferases, including DOT1L. [, ] Pinometostat exerts its inhibitory effect by competing with SAM for binding to DOT1L. []

EPZ004777

  • Compound Description: EPZ004777 is a first-generation DOT1L inhibitor based on a nucleoside scaffold. [] While it demonstrated potent in vitro activity, its poor pharmacokinetic properties limited its clinical development. []

MU1656

  • Compound Description: MU1656 is a carbocyclic C-nucleoside analog of EPZ004777, designed to overcome the limitations of the first-generation DOT1L inhibitors. [] It exhibits potent and selective inhibition of DOT1L in vitro and in cells, with improved metabolic stability and lower in vivo toxicity compared to Pinometostat. []

Decitabine

  • Compound Description: Decitabine is a DNA methyltransferase inhibitor. [] While it has shown in vitro cytotoxicity in KMT2A-rearranged ALL, its in vivo efficacy remains unclear. []

Properties

CAS Number

1380288-87-8

Product Name

Pinometostat

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol

Molecular Formula

C30H42N8O3

Molecular Weight

562.7 g/mol

InChI

InChI=1S/C30H42N8O3/c1-16(2)37(13-22-25(39)26(40)29(41-22)38-15-34-24-27(31)32-14-33-28(24)38)19-10-17(11-19)6-9-23-35-20-8-7-18(30(3,4)5)12-21(20)36-23/h7-8,12,14-17,19,22,25-26,29,39-40H,6,9-11,13H2,1-5H3,(H,35,36)(H2,31,32,33)/t17?,19?,22-,25-,26-,29-/m1/s1

InChI Key

LXFOLMYKSYSZQS-XKHGBIBOSA-N

SMILES

CC(C)N(CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

EPZ5676; EPZ-5676; EPZ 5676; Pinometostat.

Canonical SMILES

CC(C)N(CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C

Isomeric SMILES

CC(C)N(C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.